molecular formula C7H16ClNO2 B13450801 6-(Methoxymethyl)-1,4-oxazepane hydrochloride

6-(Methoxymethyl)-1,4-oxazepane hydrochloride

Cat. No.: B13450801
M. Wt: 181.66 g/mol
InChI Key: MAJCRZNBDQVQAO-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with an appropriate dihydroxy compound in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,4-oxazepane hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce more saturated oxazepane derivatives.

Scientific Research Applications

6-(Methoxymethyl)-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: A parent compound with similar structural features but lacking the methoxymethyl group.

    6-(Hydroxymethyl)-1,4-oxazepane: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

6-(Methoxymethyl)-1,4-oxazepane hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

6-(methoxymethyl)-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-7-4-8-2-3-10-6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

MAJCRZNBDQVQAO-UHFFFAOYSA-N

Canonical SMILES

COCC1CNCCOC1.Cl

Origin of Product

United States

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